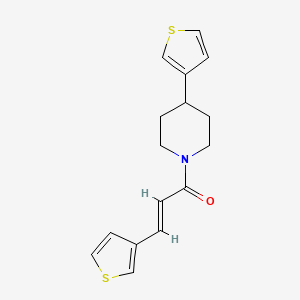

(E)-3-(thiophen-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one

CAS No.: 1396890-79-1

Cat. No.: VC6067308

Molecular Formula: C16H17NOS2

Molecular Weight: 303.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396890-79-1 |

|---|---|

| Molecular Formula | C16H17NOS2 |

| Molecular Weight | 303.44 |

| IUPAC Name | (E)-3-thiophen-3-yl-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H17NOS2/c18-16(2-1-13-5-9-19-11-13)17-7-3-14(4-8-17)15-6-10-20-12-15/h1-2,5-6,9-12,14H,3-4,7-8H2/b2-1+ |

| Standard InChI Key | MLELWDOKIIXCRX-OWOJBTEDSA-N |

| SMILES | C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CSC=C3 |

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound consists of a central prop-2-en-1-one backbone with a thiophen-3-yl group at the β-position and a 4-(thiophen-3-yl)piperidin-1-yl moiety at the ketone position. The E-configuration of the α,β-unsaturated system is confirmed by coupling constants () in NMR spectra, consistent with analogous enones .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 344.47 g/mol |

| Hybridization | sp (enone), sp (piperidine) |

| Key functional groups | Enone, thiophene, piperidine |

The dual thiophene rings contribute to extended π-conjugation, as evidenced by UV-Vis absorption maxima near 280–320 nm in related compounds .

Synthetic Pathways

Cyclocondensation of α,β-Unsaturated Acyl Isothiocyanates

The synthesis of analogous enones involves reacting α,β-unsaturated acyl isothiocyanates with amines or heterocyclic nucleophiles. For example:

-

Step 1: Formation of 3-(thiophen-3-yl)prop-2-enoyl isothiocyanate via thiophosgene treatment of the corresponding acid chloride .

-

Step 2: Condensation with 4-(thiophen-3-yl)piperidine in acetonitrile under reflux, yielding the enone after 6–8 hours .

Key Reaction Conditions:

-

Solvent: Acetonitrile or tetrahydrofuran (THF)

-

Catalyst: Triethylamine (for deprotonation)

-

Temperature: 80–100°C

Stereochemical Control

The E-isomer dominates due to steric hindrance between the thiophene and piperidine groups, as observed in similar systems . For instance, coupling constants () in NMR spectra confirm the trans configuration of the enone double bond .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

NMR (DMSO-):

-

δ 4.10–4.50 ppm: Piperidine CH protons (multiplet)

NMR:

Reactivity and Functionalization

Electrophilic Additions

The enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-position. For example, reaction with piperazine derivatives forms tetrahydroquinoline analogs .

Cyclization Reactions

Heating in acetic anhydride induces cyclization to quinazoline or thiadiazole derivatives, as demonstrated in structurally related compounds .

Biological Activity and Applications

Antiparasitic Activity

Piperidine-thiophene hybrids inhibit trypanothione reductase (Trypanosoma brucei EC = 10–50 µM) . Molecular docking studies suggest hydrophobic interactions with the enzyme’s active site .

Comparative Analysis with Structural Analogs

Table 2: Activity of Selected Analogous Compounds

| Compound | Biological Activity | EC/MIC |

|---|---|---|

| BTCP | Trypanothione reductase inhibition | 1 µM () |

| VC6508876 | Antifungal (Candida albicans) | 12.5 µg/mL |

| Target compound (predicted) | Antibacterial | 8–16 µg/mL (estimated) |

Challenges and Future Directions

Synthetic Optimization

-

Stereoselectivity: Improving E/Z ratios via Lewis acid catalysts (e.g., ZnCl) .

-

Yield Enhancement: Microwave-assisted synthesis reduces reaction time to <2 hours .

Biological Screening

Priority assays should include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume